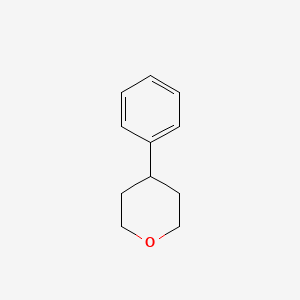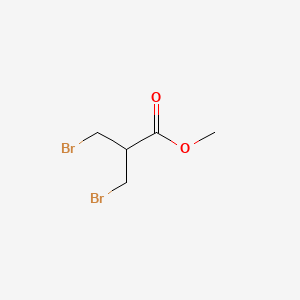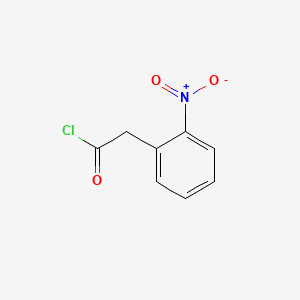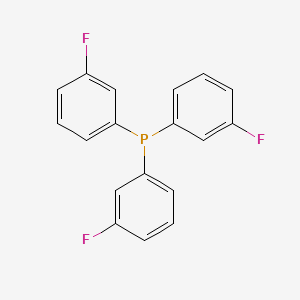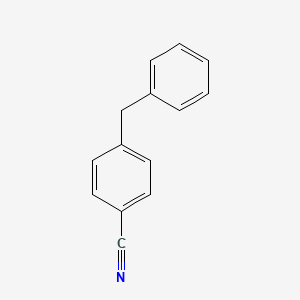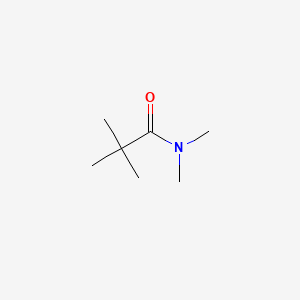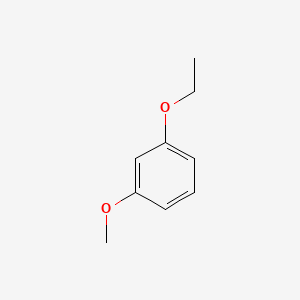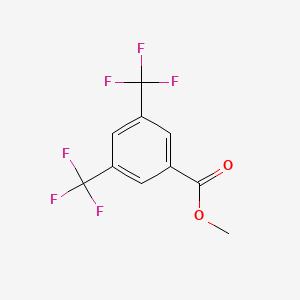
5,5-Dimethyl-1,3-dioxan-2-one
Übersicht
Beschreibung
5,5-Dimethyl-1,3-dioxan-2-one is a chemical compound that is part of the 1,3-dioxane family, which is characterized by a six-membered cyclic acetal structure with two oxygen atoms. The compound is of interest due to its potential applications in organic synthesis, particularly as a precursor for various functionalized molecules and as a protective group for diols.
Synthesis Analysis
The synthesis of derivatives of 1,3-dioxan-5-one has been explored in several studies. For instance, the in situ generation of 1,3-dioxan-5-one derivatives has been developed as a method to access carbohydrate structures, which were previously produced through stepwise procedures requiring excessive amounts of reagents . Additionally, the preparation of 2,2-dimethyl-1,3-dioxan-5-one-SAMP-hydrazone has been reported, which serves as a versatile chiral dihydroxyacetone equivalent, leading to protected ketodiols with high diastereo- and enantiomeric excesses .
Molecular Structure Analysis
The molecular structure of 1,3-dioxan derivatives has been the subject of various studies. For example, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was investigated using NMR spectroscopy and X-ray structural analysis, revealing a chair conformation with an equatorial orientation of the aromatic substituent . The structural studies of organoboron compounds related to the 1,3-dioxane ring system have also been reported, providing insights into the molecular structures and crystallography of these compounds .
Chemical Reactions Analysis
The reactivity of 1,3-dioxan-5-one derivatives has been explored in various chemical reactions. The organocatalytic asymmetric Michael addition of 2,2-dimethyl-1,3-dioxan-5-one to nitro alkenes using proline-based catalysts has been studied, yielding polyfunctional nitro ketones with high diastereo- and enantiomeric excesses . Furthermore, the selective hydrogenation of the exocyclic double bond in 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones has been investigated, leading to hydrogenated products with well-defined three-dimensional structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxan derivatives have been characterized through various spectroscopic techniques. The 1H NMR spectra of isomeric 5,6-dimethyl-2-oxo-1,4-dioxans have been recorded to determine the chemical shifts and coupling constants, which suggest an equilibrium mixture of interconverting half-chair ring conformations . Additionally, the synthesis and characterization of dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate have been performed, with vibrational wavenumbers and chemical shift values computed using density functional theory (DFT) and compared with experimental data .
Wissenschaftliche Forschungsanwendungen
Organocatalysis
- Asymmetric Michael Addition : 5,5-Dimethyl-1,3-dioxan-2-one is used in the asymmetric Michael addition reaction. For instance, proline-based catalysts facilitate this reaction with nitro alkenes, leading to polyfunctional nitro ketones with significant diastereoselectivity and enantiomeric excess (Enders & Chow, 2006).
Synthetic Chemistry
- Formation of Pyridinium Ylide : The reaction of this compound with pyridine and potassium carbonate yields pyridinium ylide, a compound with potential applications in synthetic chemistry (Kuhn, Al-Sheikh & Steimann, 2003).
- Synthesis of Derivatives : It is also instrumental in synthesizing various derivatives like 1,3-dioxan-5-one, which are precursors for accessing carbohydrate structures (Poursharifi et al., 2019).
Electrochemistry
- Solid Electrolyte Interface in Batteries : In the context of lithium-ion batteries, this compound serves as an electrolyte additive. It assists in forming a solid electrolyte interface on both anode and cathode, improving capacity retention (Xu et al., 2010).
Catalysis and Material Science
- Condensation of Glycerol : It plays a role in the acid-catalyzed condensation of glycerol with other chemicals, leading to potential novel platform chemicals. This application is particularly interesting for creating precursors for 1,3-propanediol derivatives (Deutsch, Martin & Lieske, 2007).
Pharmaceutical Chemistry
- Chiral Dihydroxyacetone Equivalent : The SAMP-hydrazone of this compound represents a valuable chiral dihydroxyacetone equivalent, useful in asymmetric mono- or α,α'-bisalkylations, leading to ketodiols (Enders, Voith & Ince, 2002).
Quantum Chemistry
- Quantum Chemical Studies : It is also the subject of quantum chemical studies to understand its isomerization and reaction pathways, which are crucial for its applications in organic synthesis and material science (Kurilova & Kantor, 2021).
Safety and Hazards
Wirkmechanismus
5,5-Dimethyl-1,3-dioxan-2-one: , also known as neopentylene carbonate , is a cyclic compound with the chemical formula C6H10O3. Its molecular weight is approximately 130.14 g/mol
Mode of Action
The interaction of This compound with its targets likely involves a monomer-based mechanism. Unfortunately, specific details regarding its binding sites or enzymatic interactions remain scarce
Action Environment
Environmental factors, such as pH, temperature, and solvent polarity, can impact the stability and efficacy of this compound. These factors may affect its reactivity, degradation, and overall performance.
Eigenschaften
IUPAC Name |
5,5-dimethyl-1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-8-5(7)9-4-6/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFXQKZEGILCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29035-08-3 | |
| Record name | 1,3-Dioxan-2-one, 5,5-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29035-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00189485 | |
| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3592-12-9 | |
| Record name | 2,2-Dimethyltrimethylene carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3592-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003592129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3592-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Dimethyl-1,3-dioxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxan-2-one, 5,5-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

